3-Bromo-5-(methylsulfanyl)phenylboronic acid
Overview
Description
3-Bromo-5-(methylsulfanyl)phenylboronic acid: is an organoboron compound that features a bromine atom, a methylsulfanyl group, and a boronic acid moiety attached to a benzene ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(methylsulfanyl)phenylboronic acid typically involves the bromination of 5-(methylsulfanyl)phenylboronic acid. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methylsulfanyl group, converting it to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the bromine atom, replacing it with a hydrogen atom.
Substitution: The bromine atom in this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Products include 3-Bromo-5-(methylsulfinyl)phenylboronic acid and 3-Bromo-5-(methylsulfonyl)phenylboronic acid.
Reduction: The major product is 3-Bromo-5-(methylsulfanyl)phenylboronic acid with the bromine atom replaced by a hydrogen atom.
Substitution: Products vary depending on the nucleophile used, such as 3-Amino-5-(methylsulfanyl)phenylboronic acid.
Scientific Research Applications
Chemistry: 3-Bromo-5-(methylsulfanyl)phenylboronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology: In biological research, this compound can be used to modify biomolecules through cross-coupling reactions, enabling the study of protein-ligand interactions and the development of bioconjugates.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including as inhibitors of specific enzymes or as building blocks for drug molecules.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-carbon bonds.
Mechanism of Action
The primary mechanism of action for 3-Bromo-5-(methylsulfanyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex. The process includes oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the boronic acid, and reductive elimination to form the biaryl product. The boronic acid moiety facilitates the transfer of the aryl group to the palladium center, while the bromine atom acts as a leaving group.
Comparison with Similar Compounds
- 3-Bromo-5-methoxyphenylboronic acid
- 3-Bromo-5-fluorophenylboronic acid
- 3-Bromo-5-chlorophenylboronic acid
Uniqueness: 3-Bromo-5-(methylsulfanyl)phenylboronic acid is unique due to the presence of the methylsulfanyl group, which can undergo various chemical transformations, adding versatility to its applications. The methylsulfanyl group also imparts different electronic properties compared to methoxy, fluoro, or chloro substituents, influencing the reactivity and stability of the compound in different chemical environments.
Properties
IUPAC Name |
(3-bromo-5-methylsulfanylphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2S/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKRIGJJEFSZGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)SC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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